molecular formula C20H25ClN2O B2607150 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride CAS No. 1351659-22-7

2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride

Cat. No.: B2607150
CAS No.: 1351659-22-7
M. Wt: 344.88
InChI Key: KJXZCDJERJIOTC-UHFFFAOYSA-N
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Description

2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core substituted with dimethyl groups at positions 2 and 5, and an ethanamine side chain attached to a methoxybenzyl group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The dimethyl groups are introduced at positions 2 and 5 of the indole ring through Friedel-Crafts alkylation using dimethyl chloride and a Lewis acid catalyst.

    Attachment of the Ethanamine Side Chain: The ethanamine side chain is attached to the indole core via a nucleophilic substitution reaction, where the indole nitrogen attacks an alkyl halide.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced through a reductive amination reaction, where the ethanamine reacts with a methoxybenzaldehyde in the presence of a reducing agent.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the indole ring or the methoxybenzyl group is oxidized to form corresponding quinones or aldehydes.

    Reduction: Reduction reactions can convert the indole ring to indoline or reduce the methoxybenzyl group to a methoxyphenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine side chain or the methoxybenzyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Quinones, aldehydes, and carboxylic acids.

    Reduction: Indoline derivatives and methoxyphenyl compounds.

    Substitution: Various substituted indole derivatives and benzylamines.

Scientific Research Applications

2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems and as a modulator of biological pathways.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects on neurological disorders and cancer.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to receptors, enzymes, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the serotonin or dopamine pathways, affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

    2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride: Lacks the dimethyl substitutions on the indole ring.

    2-(2,5-dimethyl-1H-indol-3-yl)-N-benzyl ethanamine hydrochloride: Lacks the methoxy group on the benzyl moiety.

    2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-chlorobenzyl)ethanamine hydrochloride: Contains a chloro group instead of a methoxy group on the benzyl moiety.

Uniqueness: The presence of both dimethyl groups on the indole ring and the methoxy group on the benzyl moiety makes 2-(2,5-dimethyl-1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine hydrochloride unique

Properties

IUPAC Name

2-(2,5-dimethyl-1H-indol-3-yl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-14-8-9-19-18(12-14)17(15(2)22-19)10-11-21-13-16-6-4-5-7-20(16)23-3;/h4-9,12,21-22H,10-11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXZCDJERJIOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=C3OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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